Methylphenylsilane (CAS 766-08-5) is a versatile secondary organosilane characterized by the presence of one methyl group, one phenyl group, and two reactive silicon-hydrogen (Si-H) bonds. In industrial and advanced laboratory settings, it serves as a critical reducing agent, a hydrosilylation substrate, and a bifunctional precursor for polysilanes and silyl ethers. Unlike primary silanes that are highly reactive and prone to uncontrolled cross-linking, or tertiary silanes that suffer from steric inertness, methylphenylsilane offers an optimal balance of reactivity and stability [1]. Furthermore, its prochiral nature—becoming a stereogenic silicon center upon mono-substitution—makes it highly valuable for asymmetric synthesis and the production of stereoregular silicon-based polymers.
Substituting methylphenylsilane with other common silanes frequently leads to process failures, either through uncontrollable over-reaction or complete catalytic inertness. Primary silanes, such as phenylsilane, possess three Si-H bonds that typically cause exhaustive cross-linking in polymerization, yielding insoluble polymer networks or complex product mixtures that ruin downstream purification[1]. Conversely, tertiary silanes like dimethylphenylsilane or triethylsilane are often too sterically hindered to participate in mild catalytic dehydrocoupling or reduction cycles, leading to zero conversion. Even symmetric secondary silanes like diphenylsilane lack the specific steric asymmetry of methylphenylsilane, which is often required to control polymer chain linearity or induce specific stereochemical outcomes in catalytic reductions.
In the iron-catalyzed dehydrogenative cross-coupling of silanes with diols to form poly(silylethers), the choice of silane dictates polymer processability. Methylphenylsilane selectively undergoes linear condensation to yield soluble polymers with a number-average molecular weight (Mn) of 21.5 kDa [1]. In direct contrast, the use of the primary silane phenylsilane results in exhaustive cross-linking, producing an intractable, insoluble mass that cannot be processed or characterized [1]. Meanwhile, unactivated secondary alkyl silanes like diethylsilane show vastly inferior polymerization efficiency.
| Evidence Dimension | Polymer solubility and molecular weight (Mn) |
| Target Compound Data | Methylphenylsilane: Soluble linear polymer, Mn = 21.5 kDa |
| Comparator Or Baseline | Phenylsilane: Insoluble cross-linked product; Diethylsilane: Poor polymerization |
| Quantified Difference | Complete shift from an insoluble network to a processable 21.5 kDa linear polymer |
| Conditions | Fe-catalyzed dehydrocoupling with 1,4-benzenedimethanol at 80 °C |
Procuring methylphenylsilane is essential for materials scientists who require soluble, processable silicon-containing polymers rather than unusable cross-linked resins.
The synthesis of silylamines via iron-catalyzed dehydrocoupling demonstrates the precise reactivity of methylphenylsilane. When reacted with amines, methylphenylsilane is completely consumed to quantitatively form the desired selectively coupled disilylated product[1]. In contrast, phenylsilane undergoes uncontrollable double amination due to its unhindered nature, leading to product mixtures [1]. Furthermore, tertiary silanes such as dimethylphenylsilane and triphenylsilane are completely unreactive under identical conditions, yielding 0% conversion [1].
| Evidence Dimension | Reaction conversion and selectivity |
| Target Compound Data | Methylphenylsilane: Quantitative conversion to selective product |
| Comparator Or Baseline | Phenylsilane: Uncontrolled double amination; Dimethylphenylsilane: 0% conversion |
| Quantified Difference | Complete suppression of over-reaction (vs primary) and total overcoming of inertness (vs tertiary) |
| Conditions | Fe-catalyzed dehydrocoupling with amines (e.g., aniline, morpholine) |
Buyers synthesizing specific silylamine intermediates must use methylphenylsilane to achieve quantitative yields without the purification nightmares caused by primary silanes.
In the cobalt-catalyzed cross-dehydrogenative coupling between alcohols and hydrosilanes, methylphenylsilane acts as an ideal substrate, enabling the formation of alkoxysilanes in very good yields under mild conditions[1]. When primary silanes (phenylsilane) are used, the reaction consistently degrades into an equimolar mixture of multiple unwanted side-products [1]. Conversely, when tertiary hydrosilanes (triethylsilane or dimethylphenylsilane) are substituted, the reaction fails entirely due to their inability to serve as precatalyst activators, resulting in no reactivity [1].
| Evidence Dimension | Alkoxysilane yield and reaction cleanliness |
| Target Compound Data | Methylphenylsilane: High yield of target silyl ether |
| Comparator Or Baseline | Phenylsilane: Complex mixture; Dimethylphenylsilane: Unreactive |
| Quantified Difference | Exclusive formation of target product versus total failure or complex mixture generation |
| Conditions | Cobalt-catalyzed dehydrogenative coupling with aliphatic alcohols at low catalyst concentrations |
For industrial scale-up of silyl ethers, methylphenylsilane provides the exact activation energy required for high-yield catalysis, avoiding the waste streams associated with primary silanes.
Directly downstream of its ability to prevent cross-linking, methylphenylsilane is the preferred monomer for synthesizing linear, processable silicon-based polymers [1]. These polymers are critical in the development of advanced photoresists, hole-transport materials in optoelectronics, and soluble precursors for silicon carbide (SiC) ceramics.
Because it avoids the double-reaction profile of primary silanes and the inertness of tertiary silanes, methylphenylsilane is highly suited for the selective protection of alcohols and amines in complex active pharmaceutical ingredient (API) synthesis[2]. It provides stable, yet cleavable, silyl ether/amine linkages with predictable reaction kinetics.
Based on its superior performance in cobalt-catalyzed cross-dehydrogenative coupling, methylphenylsilane is the optimal choice for the large-scale synthesis of alkoxysilanes[3]. Its ability to deliver high yields without forming the complex mixtures seen with primary silanes ensures a streamlined purification process, making it highly cost-effective for industrial chemical manufacturing.
Flammable;Irritant